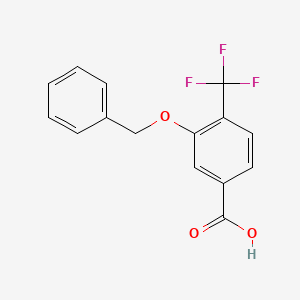

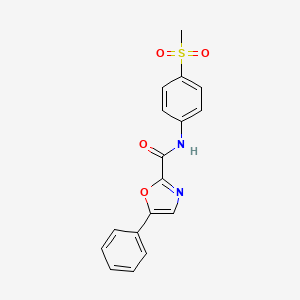

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also has a methylsulfonyl group and a phenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms, the types of bonds, and the overall three-dimensional structure of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The oxazole ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions, and the methylsulfonyl group could undergo various substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the carboxamide and the methylsulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been found to have antimicrobial properties. In a study, derivatives of the compound were synthesized and assessed for their antimicrobial activities . One of the derivatives, compound 7g, was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Anti-inflammatory Activity

The compound has been used in the synthesis of anti-inflammatory drugs. It has been found to have COX inhibitory and anti-inflammatory activities . In another study, a new series of compounds was designed, synthesized, and evaluated for their COX-2 inhibitory activity .

COX-2 Inhibitor

The compound has been used in the design of selective COX-2 inhibitors . The docking studies demonstrated that the molecules were positioned well in the COX-2 active site .

Pain Management

The compound has been used in the development of drugs for pain management. The COX-2 inhibitors developed using this compound have been found to relieve inflammation without any gastric side effects .

Cardiovascular Health

The compound has been used in the design of drugs that can potentially overcome the cardiovascular side effects associated with selective COX-2 inhibitors .

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

The compound is used in the pharmaceutical industry as a raw material and intermediate .

Agrochemicals and Dyestuff Fields

The compound is also used in the agrochemicals and dyestuff fields as a raw material and intermediate .

Mecanismo De Acción

Target of Action

The primary target of N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .

Mode of Action

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide acts as a selective inhibitor of the COX-2 enzyme . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid (AA) pathway . Normally, AA is converted into prostaglandins and other prostanoids by the COX enzymes. By selectively inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .

Result of Action

The inhibition of COX-2 by N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory mediators .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-24(21,22)14-9-7-13(8-10-14)19-16(20)17-18-11-15(23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBYWBLMYGSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B2431799.png)

![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/no-structure.png)

![Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2431805.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431809.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2431811.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2431817.png)